N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(1-pyrrolidinyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(1-pyrrolidinyl)propanamide, commonly known as DMTP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMTP belongs to the class of thiazole-containing compounds and has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science.
Wirkmechanismus
The mechanism of action of DMTP is not fully understood. However, it is believed to exert its effects by modulating the activity of various enzymes and receptors in the body. DMTP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. DMTP has also been shown to modulate the activity of various neurotransmitter receptors in the brain, making it a potential candidate for the development of novel drugs for the treatment of neurological disorders.
Biochemical and Physiological Effects:
DMTP has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that DMTP exhibits potent anti-inflammatory and analgesic properties by inhibiting the activity of COX-2. DMTP has also been shown to modulate the activity of various neurotransmitter receptors in the brain, making it a potential candidate for the development of novel drugs for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using DMTP in scientific research include its high purity and yield, making it a suitable compound for various experimental procedures. DMTP also exhibits unique properties that make it a potential candidate for the development of novel drugs and materials. However, the limitations of using DMTP in scientific research include its potential toxicity and the lack of understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of DMTP. In medicine, further research is needed to fully understand the mechanism of action of DMTP and its potential applications in the treatment of various diseases. In agriculture, further research is needed to develop novel insecticides based on DMTP. In material science, further research is needed to fully understand the unique optical and electronic properties of DMTP and its potential applications in the development of novel electronic and optical devices.
Synthesemethoden
The synthesis of DMTP involves the reaction of 2-(1-pyrrolidinyl)propan-1-one with 4,5-dimethyl-2-thiazolamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form DMTP. The synthesis of DMTP has been optimized to yield high purity and yield, making it a suitable compound for scientific research applications.
Wissenschaftliche Forschungsanwendungen
DMTP has been extensively studied for its potential applications in various fields of scientific research. In medicine, DMTP has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of novel pain management drugs. DMTP has also been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
In agriculture, DMTP has been shown to exhibit potent insecticidal activity against a wide range of insect pests, making it a potential candidate for the development of novel insecticides. DMTP has also been studied for its potential applications in material science, where it has been shown to exhibit unique optical and electronic properties, making it a potential candidate for the development of novel electronic and optical devices.
Eigenschaften
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-pyrrolidin-1-ylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3OS/c1-8-10(3)17-12(13-8)14-11(16)9(2)15-6-4-5-7-15/h9H,4-7H2,1-3H3,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKLGQYCJOWPHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C(C)N2CCCC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.